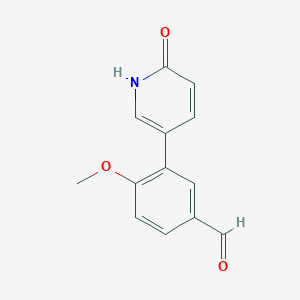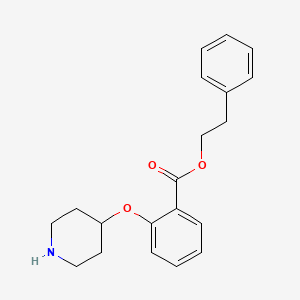![molecular formula C17H19NO4S B13870936 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is an organic compound with a molecular formula of C16H17NO4S It is a derivative of benzoic acid, characterized by the presence of a sulfamoyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-propylaniline.
Sulfonation: The 4-propylaniline undergoes sulfonation using chlorosulfonic acid to form 4-propylbenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-[(4-propylphenyl)sulfamoyl]benzoic acid.
Reduction: The product is 2-Methyl-5-[(4-propylphenyl)sulfanyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-ethylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-butylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall biological activity.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-4-13-6-8-14(9-7-13)18-23(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
RIXYRLVBYVESFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)



![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)



![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)

